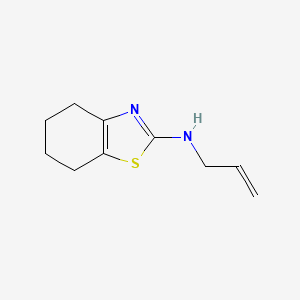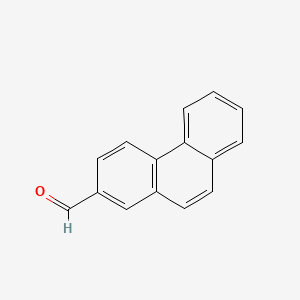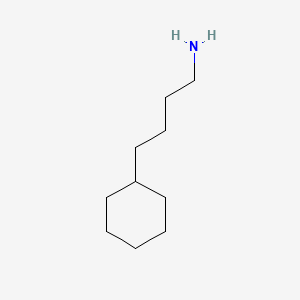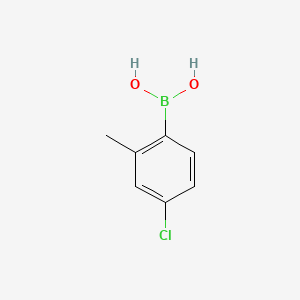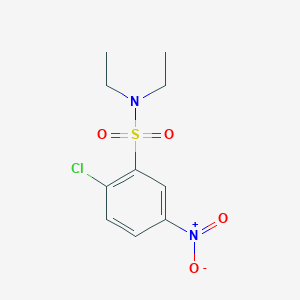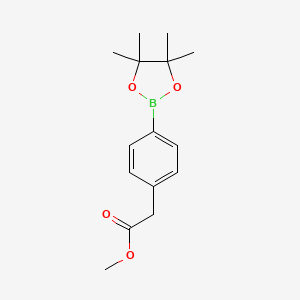
Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetat
Übersicht
Beschreibung
“Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound . It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is a boronic acid derivative . Boronic acids and their derivatives are widely used in organic synthesis, catalysis, and crystal engineering .
Synthesis Analysis
The synthesis of related compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Molecular Structure Analysis
The molecular structure of related compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The chemical reactions involving related compounds include borylation and hydroboration . The method B3LYP/6-311G (2d, p) was used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability of conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include refractive index, boiling point, and density . For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Organische Synthesezwischenprodukte
Diese Verbindung dient als Zwischenprodukt in der organischen Synthese, insbesondere in Reaktionen, die eine borhaltige Einheit erfordern. Sie wird bei der Synthese verschiedener organischer Moleküle durch nucleophile und Amidierungsreaktionen eingesetzt .
Kristallographische Analyse
Die Struktur der Verbindung wurde durch 1H und 13C NMR, IR, MS und Einkristall-Röntgenbeugung charakterisiert. Diese Techniken sind unerlässlich, um die molekulare Konformation und Kristallographie neuer Verbindungen zu bestimmen .
Dichtefunktionaltheorie (DFT)-Studien
DFT wird verwendet, um das molekulare elektrostatische Potential und die Grenzorbitale der Verbindung zu untersuchen. Dies hilft bei der Klärung bestimmter physikalischer und chemischer Eigenschaften, was für die Konstruktion von Molekülen mit der gewünschten Reaktivität entscheidend ist .
Arzneimittelentwicklung
In der Arzneimittelforschung werden Boronsäureverbindungen wie diese oft als Enzyminhibitoren oder spezifische Ligandenmedikamente eingesetzt. Sie finden Anwendung bei der Behandlung von Tumoren, mikrobiellen Infektionen und werden sogar in Krebsmedikamenten eingesetzt .
Fluoreszenz-Sonden
Die Verbindung kann verwendet werden, um fluoreszierende Sonden herzustellen, die Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Catecholamine identifizieren. Diese Anwendung ist von Bedeutung bei biologischen Assays und Diagnostiken .
Stimulus-Responsive Medikamententräger
Aufgrund ihrer Boronsäureesterbindungen wird sie zum Aufbau von Medikamententrägern verwendet, die auf Veränderungen des Mikromilieus wie pH-Wert, Glukose und ATP reagieren. Diese Träger können Antikrebsmedikamente, Insulin und Gene abgeben .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Sie ist ein Schlüsselreagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen, einem weit verbreiteten Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien .
Boron-Neutronen-Einfangtherapie (BNCT)
Die Verbindung wird bei BNCT eingesetzt, einem binären Krebsbehandlungsverfahren, das Tumoren auf zellulärer Ebene mit borhaltigen Verbindungen als Wirkstoffen angreift .
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to interact with various organic compounds in the context of carbon-carbon bond formation reactions .
Mode of Action
The compound is primarily used as a reagent in Suzuki–Miyaura cross-coupling reactions . In these reactions, it interacts with aryl halides to form carbon-carbon bonds . It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using a Rhodium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, is a key biochemical pathway. This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds, which are fundamental in organic synthesis . This can lead to the creation of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Safety and Hazards
Zukünftige Richtungen
Boronic acids and their derivatives are widely used in various fields, including biology, organic synthesis, catalysis, and crystal engineering . Therefore, the future directions of “Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” and related compounds could involve further exploration of their applications in these areas.
Eigenschaften
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPODFADVLNXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459189 | |
| Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454185-98-9 | |
| Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


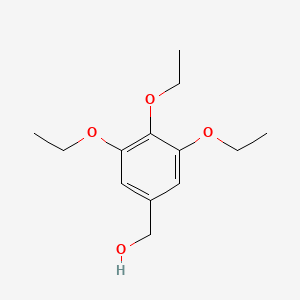

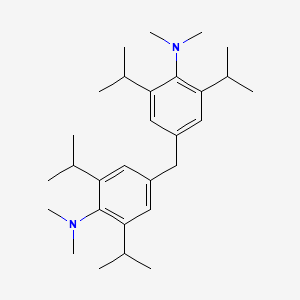

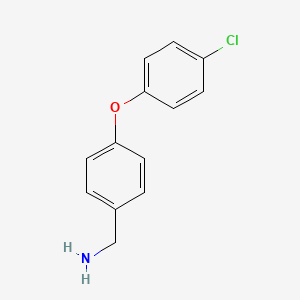
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
